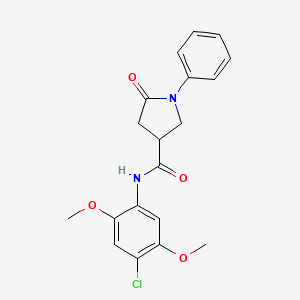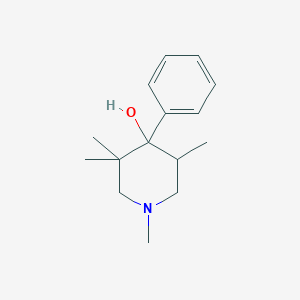![molecular formula C14H13ClN2O2S B5575901 2-(4-chlorophenoxy)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5575901.png)
2-(4-chlorophenoxy)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide, also known as CGP 4832-1, is a chemical compound that has been synthesized for scientific research purposes. It is a hydrazide derivative that has been used in various studies to investigate its biochemical and physiological effects. CGP 4832-1 has been found to have potential applications in cancer research, as well as in the study of various diseases and disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
2-(4-chlorophenoxy)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide has been explored for its role in synthesizing novel compounds with significant biological activities. For example, it serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating antimicrobial properties. The research into these compounds reveals their potential in addressing bacterial and fungal infections, highlighting the chemical's utility in creating new therapeutic agents. One study detailed the synthesis and characterization of novel imines and thiazolidinones, derived from a similar compound, showcasing their antibacterial and antifungal activities (Fuloria et al., 2009).
Antioxidant and Antitumor Potential
Furthermore, derivatives of this compound have been investigated for their antioxidant and antitumor properties. The synthesis of novel thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives demonstrated significant potential as both antioxidant and antitumor agents. These findings suggest the compound's role in the development of new drugs with anticancer capabilities (Abu‐Hashem et al., 2010).
Nonlinear Optical Properties
The exploration of this compound derivatives extends to the realm of materials science, particularly in the study of nonlinear optical properties. Research into synthesized hydrazones derived from related compounds revealed their potential in applications such as optical limiters and optical switches, due to their effective third-order nonlinear optical properties. This underscores the compound's versatility and its contribution to the development of advanced optical materials (Naseema et al., 2010).
Inhibition of Corrosion
Additionally, the compound's structural analogs have been studied for their corrosion inhibition efficiency, particularly on metals like zinc in acidic mediums. The presence of a methylthiophenyl moiety in these inhibitors significantly enhances their corrosion inhibition capabilities, offering insights into the design of more effective corrosion inhibitors for industrial applications (Gece & Bilgiç, 2012).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-10-6-7-20-13(10)8-16-17-14(18)9-19-12-4-2-11(15)3-5-12/h2-8H,9H2,1H3,(H,17,18)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGBYVGYQFTNNG-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[(2-nitrophenyl)thio]amino}benzoic acid](/img/structure/B5575826.png)
![4-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5575834.png)
![1-(ethylsulfonyl)-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5575842.png)
![4-methyl-2-{3-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5575847.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5575852.png)
![3,5-dimethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5575856.png)

![N-(2-methoxy-5-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5575874.png)
![1-(2-amino-2-oxoethyl)-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-4-piperidinecarboxamide](/img/structure/B5575879.png)
![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]piperidin-4-ol](/img/structure/B5575883.png)
![N-[1-(3,5-difluorobenzyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5575896.png)
![4-({[(4-hydroxy-5,8-dimethylquinolin-2-yl)methyl]amino}methyl)-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5575907.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5575908.png)

